Cas no 19733-24-5 (3-Methyl-3-phenylpiperidine;hydrochloride)

3-Methyl-3-phenylpiperidine hydrochloride is a piperidine derivative with a phenyl substituent at the 3-position, commonly utilized in pharmaceutical and organic synthesis. The hydrochloride salt form enhances stability and solubility, making it suitable for research and industrial applications. Its structural features, including the methyl and phenyl groups, contribute to its utility as an intermediate in the development of bioactive compounds, particularly in CNS-targeting therapeutics. The compound’s well-defined chemical properties ensure consistent performance in synthetic pathways. Its purity and reliable synthesis make it a valuable reagent for medicinal chemistry and drug discovery efforts, where precise molecular modifications are critical.
3-Methyl-3-phenylpiperidine;hydrochloride structure
19733-24-5 structure
Product Name:3-Methyl-3-phenylpiperidine;hydrochloride
CAS No:19733-24-5
MF:C12H18ClN
MW:211.731022357941
CID:6292286
PubChem ID:67633141
Update Time:2025-05-19

3-Methyl-3-phenylpiperidine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-3-phenylpiperidine hydrochloride
    • 19733-24-5
    • 3-methyl-3-phenylpiperidine;hydrochloride
    • SCHEMBL8587704
    • EN300-27103456
    • 3-Methyl-3-phenylpiperidine;hydrochloride
    • Inchi: 1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H
    • InChI Key: SUFITMXHPZQMMW-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCC(C)(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 211.1127773g/mol
  • Monoisotopic Mass: 211.1127773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

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Additional information on 3-Methyl-3-phenylpiperidine;hydrochloride

3-Methyl-3-phenylpiperidine;hydrochloride (CAS No. 19733-24-5): A Comprehensive Overview

3-Methyl-3-phenylpiperidine;hydrochloride, chemically designated as the hydrochloride salt of 3-methyl-3-phenylpiperidine, is a compound of significant interest in the field of pharmaceutical research and development. With a CAS number of 19733-24-5, this molecule has garnered attention due to its structural properties and potential applications in medicinal chemistry. The compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom and two alkyl or aryl substituents.

The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various biochemical and pharmacological studies. The presence of both a methyl group and a phenyl group at the 3-position of the piperidine ring contributes to its unique chemical behavior and reactivity. This structural configuration opens up possibilities for diverse interactions with biological targets, making it a valuable scaffold for drug discovery.

In recent years, there has been growing interest in exploring the pharmacological potential of 3-methyl-3-phenylpiperidine;hydrochloride. Research has indicated that this compound may exhibit properties relevant to central nervous system (CNS) modulation. Specifically, studies have suggested that it could interact with neurotransmitter systems, potentially influencing pathways involved in mood regulation, pain perception, and cognitive functions. These findings are particularly intriguing given the ongoing efforts to develop novel therapeutic agents for neurological and psychiatric disorders.

One of the most compelling aspects of 3-methyl-3-phenylpiperidine;hydrochloride is its structural similarity to known pharmacologically active compounds. This similarity suggests that it may serve as a useful intermediate in the synthesis of more complex molecules with enhanced therapeutic profiles. The ability to modify its structure while retaining key pharmacophoric elements makes it an attractive candidate for medicinal chemists aiming to develop next-generation drugs.

The synthesis of 3-methyl-3-phenylpiperidine;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of its biological activities.

From a biochemical perspective, 3-methyl-3-phenylpiperidine;hydrochloride has been investigated for its potential interactions with various enzymes and receptors. Preliminary studies have shown that it may modulate the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial in the metabolism of neurotransmitters like serotonin and dopamine. Such interactions could have implications for the treatment of conditions associated with neurotransmitter imbalances.

The pharmacokinetic properties of 3-methyl-3-phenylpiperidine;hydrochloride are also areas of active research. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic use. Studies have begun to unravel these processes, providing insights into potential dosing regimens and formulation strategies. For instance, modifications to improve oral bioavailability or prolong systemic exposure could enhance its clinical efficacy.

In addition to its pharmacological potential, 3-methyl-3-phenylpiperidine;hydrochloride has been explored in preclinical models as a tool compound for understanding drug-receptor interactions. Its unique structural features make it a valuable probe for studying how changes in molecular architecture influence binding affinity and signaling pathways. Such research contributes to a deeper understanding of drug action mechanisms, which is critical for rational drug design.

The safety profile of 3-methyl-3-phenylpiperidine;hydrochloride is another important consideration in its development as a therapeutic agent. While preliminary studies suggest that it may have promising pharmacological effects, comprehensive toxicological assessments are necessary to evaluate potential risks associated with its use. These studies will help determine safe dosage ranges and identify any adverse effects that may need to be mitigated through formulation or dosing adjustments.

Future directions in the study of 3-methyl-3-phenylpiperidine;hydrochloride include expanding its chemical diversity through structural analogs and exploring novel therapeutic applications. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify new derivatives with enhanced potency or selectivity. These approaches hold promise for accelerating the discovery process and bringing new treatments to patients in need.

The integration of 3-methyl-3-phenylpiperidine;hydrochloride into clinical research pipelines will depend on overcoming several challenges. These include developing robust synthetic routes at scale, ensuring consistent quality control, and conducting rigorous preclinical trials to validate its therapeutic potential. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies will be essential in advancing this compound from laboratory research to clinical application.

In conclusion,3-methyl-3-phenylpiperidine;hydrochloride (CAS No. 19733-24-5) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, combined with preliminary evidence suggesting favorable pharmacological properties, make it an attractive candidate for further investigation. As our understanding of drug-receptor interactions continues to evolve, this compound offers valuable opportunities for innovation in drug discovery and development.

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